molecular formula C7H10BrNO B2500538 2-Bromo-4-(tert-butyl)oxazole CAS No. 1595737-86-2

2-Bromo-4-(tert-butyl)oxazole

Cat. No.: B2500538
CAS No.: 1595737-86-2
M. Wt: 204.067
InChI Key: DXOBFQGZJDFOOG-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)oxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features a bromine atom at the second position and a tert-butyl group at the fourth position of the oxazole ring. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)oxazole typically involves the bromination of 4-(tert-butyl)oxazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the oxazole ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.

Major Products Formed

    Substitution Reactions: Formation of 2-azido-4-(tert-butyl)oxazole, 2-thio-4-(tert-butyl)oxazole, or 2-alkoxy-4-(tert-butyl)oxazole.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of 4-(tert-butyl)oxazole or other reduced derivatives.

Scientific Research Applications

2-Bromo-4-(tert-butyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(tert-butyl)thiazole: Similar structure but contains a sulfur atom instead of oxygen.

    2-Chloro-4-(tert-butyl)oxazole: Similar structure but contains a chlorine atom instead of bromine.

    4-(tert-Butyl)-2-methyl-oxazole: Similar structure but contains a methyl group instead of bromine.

Uniqueness

2-Bromo-4-(tert-butyl)oxazole is unique due to the presence of both the bromine atom and tert-butyl group, which impart distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the tert-butyl group provides steric hindrance and influences the compound’s overall stability and solubility.

Properties

IUPAC Name

2-bromo-4-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOBFQGZJDFOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595737-86-2
Record name 2-bromo-4-tert-butyl-1,3-oxazole
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